

# Spectroscopic Data of 1-Phenylethanethiol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenylethanethiol

Cat. No.: B1218373

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-Phenylethanethiol** (CAS No: 6263-65-6). The information presented includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, compiled to support research, development, and quality control activities involving this compound. Detailed experimental protocols are provided for each analytical technique, and logical workflows for spectroscopic analysis are illustrated.

## Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for **1-Phenylethanethiol**.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 90 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.33	m	-	5H	C <sub>6</sub> H <sub>5</sub>
4.15	q	6.8	1H	CH
1.95	d	6.8	1H	SH
1.67	d	6.8	3H	CH <sub>3</sub>

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 22.63 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
145.4	C (Aromatic)
128.4	CH (Aromatic)
127.1	CH (Aromatic)
125.8	CH (Aromatic)
41.5	CH
25.1	CH <sub>3</sub>

## IR (Infrared) Spectroscopy Data

Technique: Neat

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080, 3060, 3020	Medium	Aromatic C-H Stretch
2980, 2920	Medium	Aliphatic C-H Stretch
2560	Weak	S-H Stretch
1600, 1490, 1450	Medium-Strong	Aromatic C=C Bending
1070	Medium	C-S Stretch
760, 690	Strong	C-H Out-of-plane Bending

## MS (Mass Spectrometry) Data

Technique: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
138	30	[M] <sup>+</sup> (Molecular Ion)
123	20	[M - CH <sub>3</sub> ] <sup>+</sup>
105	100	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
104	40	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup>
103	35	[C <sub>8</sub> H <sub>7</sub> ] <sup>+</sup>
79	45	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
78	30	[C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup>
77	50	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
51	30	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Materials:

- **1-Phenylethanethiol** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- **Sample Preparation:** A solution of **1-Phenylethanethiol** is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of  $\text{CDCl}_3$  in a clean, dry vial. For  $^{13}\text{C}$  NMR, a more concentrated solution (50-100 mg) may be used to improve the signal-to-noise ratio.
- **Sample Transfer:** The prepared solution is carefully transferred into a 5 mm NMR tube using a pipette. The liquid column height should be approximately 4-5 cm.
- **Instrument Setup:** The NMR spectrometer is set up for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- **Data Acquisition:** The sample tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming. Standard pulse sequences are used to acquire the spectra. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and

referenced to the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and 77.16 ppm for  $^{13}\text{C}$  NMR).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Phenylethanethiol**.

Materials:

- **1-Phenylethanethiol** sample
- FT-IR spectrometer
- Salt plates (e.g., NaCl or KBr) or an ATR accessory
- Pipette

Procedure (Neat Liquid):

- **Sample Application:** A single drop of the neat **1-Phenylethanethiol** liquid is placed onto the surface of a clean, dry salt plate.
- **Sample Sandwich:** A second salt plate is carefully placed on top of the first, creating a thin liquid film between the two plates. The plates are gently pressed together to ensure a uniform film thickness.
- **Data Acquisition:** The salt plate assembly is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty beam path is recorded. Subsequently, the sample spectrum is acquired over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Phenylethanethiol**.

Materials:

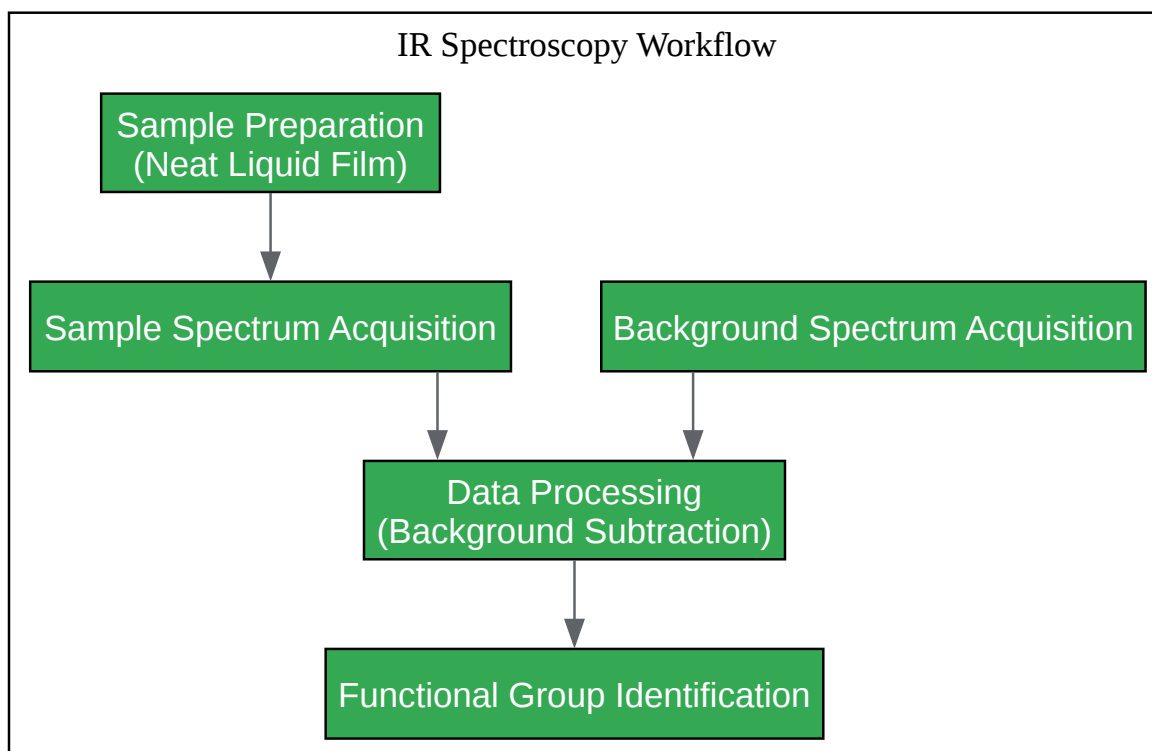
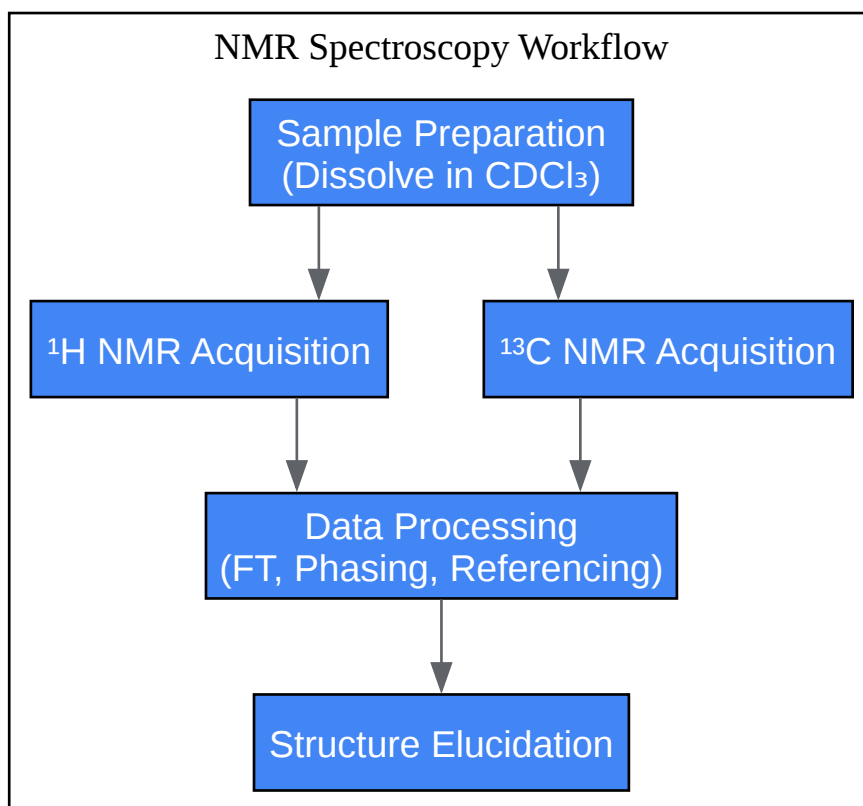
- **1-Phenylethanethiol** sample
- Gas Chromatograph-Mass Spectrometer (GC-MS) system
- Volatile solvent (e.g., dichloromethane or hexane)
- Microsyringe

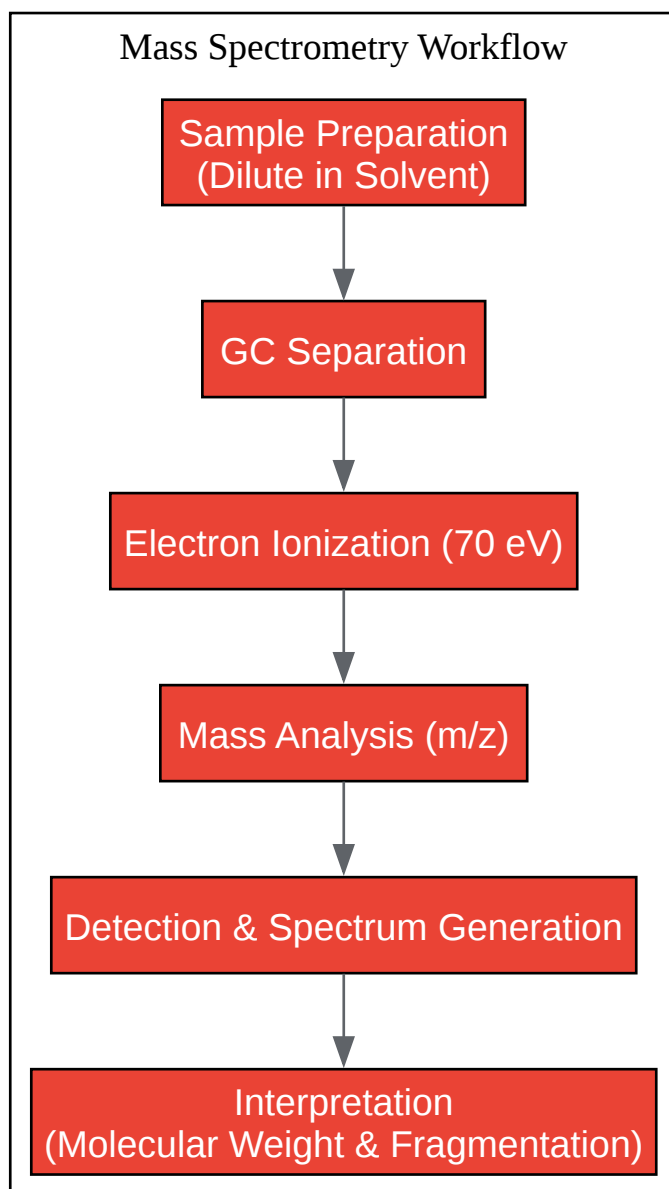
Procedure (GC-MS with Electron Ionization):

- **Sample Preparation:** A dilute solution of **1-Phenylethanethiol** is prepared in a volatile organic solvent.
- **Injection:** A small volume (typically 1  $\mu\text{L}$ ) of the prepared solution is injected into the GC inlet using a microsyringe. The high temperature of the inlet vaporizes the sample.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The column separates the components of the sample based on their volatility and interaction with the stationary phase.
- **Ionization:** As **1-Phenylethanethiol** elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** A detector records the abundance of each ion at its specific  $m/z$  value, generating the mass spectrum.

## Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.





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